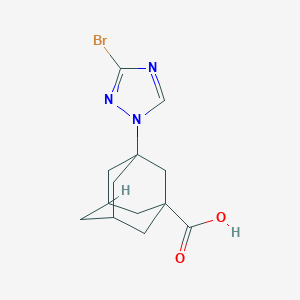![molecular formula C13H20Cl2N2 B359208 [(3,4-Dichlorophényl)méthyl][2-(diéthylamino)éthyl]amine CAS No. 892565-55-8](/img/structure/B359208.png)
[(3,4-Dichlorophényl)méthyl][2-(diéthylamino)éthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine” is an organic compound . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound is used as a building block in organic synthesis .
Synthesis Analysis
The compound can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . This reaction results in the formation of 3,4-Dichlorophenethylamine .
Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES string NCCc1ccc(Cl)c(Cl)c1 . The InChI key for the compound is MQPUAVYKVIHUJP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound may be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.567 (lit.) . It has a boiling point of 280 °C (lit.) and a density of 1.268 g/mL at 25 °C (lit.) .
Mécanisme D'action
DMBA acts as a dopamine and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which means it inhibits the breakdown of dopamine and norepinephrine. These actions result in increased levels of these neurotransmitters in the brain, which can lead to improved mood, cognition, and memory.
Biochemical and Physiological Effects:
DMBA has been shown to have significant effects on the central nervous system. It has been shown to improve cognitive function, memory, and mood in animal models. DMBA has also been shown to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBA in scientific research is its well-established pharmacological properties. It has been extensively studied and its effects on the central nervous system are well understood. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation is its potential for abuse due to its amphetamine-like properties. Another limitation is its potential for toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMBA. One direction is to study its potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder. Another direction is to study its potential for abuse and toxicity and to develop safer compounds with similar pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of DMBA and its effects on the central nervous system.
Méthodes De Synthèse
DMBA is synthesized by the reaction of 3,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethyl acetate and results in the formation of DMBA as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Synthèse de l'acide oxamique N-(3,4-dichlorophényl)méthylique
Ce composé est utilisé dans la synthèse de l'acide oxamique N-(3,4-dichlorophényl)méthylique . Le procédé consiste à agiter un mélange d'ester éthylique de l'acide oxamique N-(3,4-dichlorophényl)méthylique, d'éthanol, de NaOH et d'eau à température ambiante pendant la nuit sous N2 .
Inhibiteurs triples de la recapture
Le composé est utilisé dans la synthèse d'inhibiteurs triples de la recapture . Ces inhibiteurs sont en cours de développement en tant que nouvelle classe d'antidépresseurs, qui, selon l'hypothèse, produiraient une apparition plus rapide et une meilleure efficacité que les antidépresseurs actuels sélectifs de la neurotransmission de la sérotonine ou de la norépinéphrine .
Synthèse des amines 4-(3,4-dichlorophényl)-N-méthyl-1,2,3,4-tétrahydronaphtalényliques
Le composé est utilisé dans la synthèse des amines 4-(3,4-dichlorophényl)-N-méthyl-1,2,3,4-tétrahydronaphtalényliques . Ces amines inhibent puissamment la recapture in vitro de la sérotonine, de la norépinéphrine et de la dopamine .
Synthèse du N-(3′,4′-dichlorophényl)éthyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodécan-3-ol
Le composé est utilisé dans la synthèse du N-(3′,4′-dichlorophényl)éthyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodécan-3-ol .
Synthèse du 2-[2-(3,4-dichlorophényl)éthylamino]-1-pyridin-3-yléthanol
Le composé est utilisé dans la synthèse du 2-[2-(3,4-dichlorophényl)éthylamino]-1-pyridin-3-yléthanol .
Safety and Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is hazardous to the respiratory system . The compound has a flash point of 230.0 °F (110 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSWOKOLBTIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)
![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)
![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)
![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)
![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)
![Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B359134.png)
![2-[5-(3-chloro-4-methylphenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359135.png)
![2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359136.png)
![7-Methyl-2-(2-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359139.png)
![7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359142.png)
![({4-[4-(Pyrrolidinylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine](/img/structure/B359146.png)


